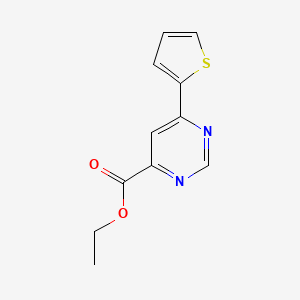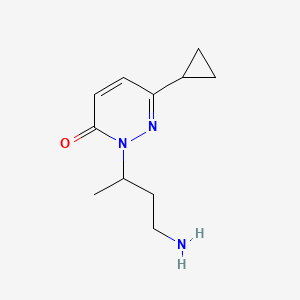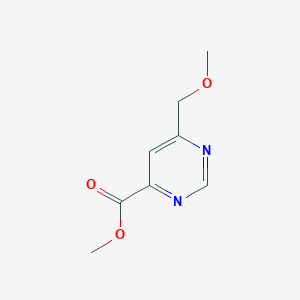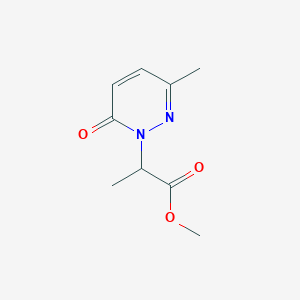
2-Isopropoxy-4-methyl-1-vinylbenzene
Übersicht
Beschreibung
2-Isopropoxy-4-methyl-1-vinylbenzene (IPMVB) is a chemical compound that has a wide range of applications in scientific research and lab experiments. It is a colorless, flammable liquid that has a sweet odor and is soluble in water and alcohol. IPMVB is used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Polymerization and Functionalization
2-Isopropoxy-4-methyl-1-vinylbenzene (IPMVB) is a versatile compound in polymer science, particularly in the synthesis of functional polymers. Research by Morgan, Martínez-Castro, and Storey (2010) demonstrates the use of alkoxybenzenes, including IPMVB, for end-quenching TiCl4-catalyzed quasiliving polymerizations. This process allows for direct chain-end functionalization of polymers, expanding the utility of IPMVB in creating polymers with specific end-group functionalities (Morgan, Martínez-Castro, & Storey, 2010).
Copolymerization
IPMVB has been investigated for its copolymerization properties. Luo et al. (2007) explored the copolymerization of ethylene and alkyl vinyl ethers, including IPMVB derivatives, revealing its potential in synthesizing linear copolymers with specific molecular architectures. This research indicates the adaptability of IPMVB in the design of new polymeric materials with tailored properties (Luo, Vela, Lief, & Jordan, 2007).
Graft Copolymer Synthesis
Cao et al. (2005) have developed an innovative approach for synthesizing polypropylene-based graft copolymers using a polymer precursor containing pendant vinylbenzene groups, such as IPMVB. This methodology highlights the potential of IPMVB in creating functionalized polymers with diverse applications, from materials science to biotechnology (Cao, Zou, Dong, Hu, & Chung, 2005).
Anionic Polymerization
Otake et al. (2017) studied the anionic polymerization of methoxy-substituted divinylbenzenes, including IPMVB. Their work provides insight into the controlled synthesis of polymers with specific structures and properties, demonstrating the role of IPMVB in advanced polymerization techniques (Otake, Matsumoto, Tanaka, Uchida, Goseki, Hirao, & Ishizone, 2017).
Catalytic Applications
Research involving IPMVB extends into catalysis, where its derivatives have been studied for their role in facilitating chemical transformations. For example, Wang et al. (2006) investigated alkenyl Fischer carbene complexes with IPMVB, uncovering their potential in forming alkynes through unique catalytic processes (Wang, Liu, Ruiz, Gopalsamuthiram, & Wulff, 2006).
Eigenschaften
IUPAC Name |
1-ethenyl-4-methyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-7-6-10(4)8-12(11)13-9(2)3/h5-9H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRDTYFSRCNMLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6-bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1484560.png)
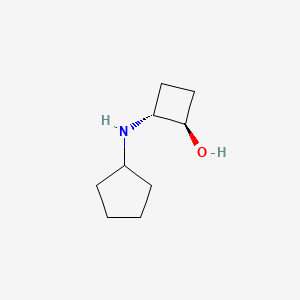
![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)


